6-Methyl-2,5-dihydropyran-6-carboxylic acid
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Overview
Description
6-Methyl-2,5-dihydropyran-6-carboxylic acid is a chemical compound belonging to the class of pyran derivatives Pyrans are six-membered oxygen-containing heterocycles that are widely studied due to their diverse biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-2,5-dihydropyran-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of 4-alkenyl-6-methyl-2-pyrone as a starting material, which undergoes cyclization in the presence of a catalyst such as Pd/C and a co-catalyst like CuI . The reaction conditions often include the use of solvents like methanol and the application of heat to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable.
Chemical Reactions Analysis
Types of Reactions: 6-Methyl-2,5-dihydropyran-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the pyran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
6-Methyl-2,5-dihydropyran-6-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its reactivity makes it valuable in developing new synthetic methodologies.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 6-Methyl-2,5-dihydropyran-6-carboxylic acid exerts its effects involves interactions with specific molecular targets. For instance, its derivatives may inhibit enzymes or interfere with cellular pathways critical for microbial growth or cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific derivative and its application .
Comparison with Similar Compounds
2-Pyrone: A closely related compound with similar structural features but different reactivity and applications.
4-Pyrone: Another isomer with distinct chemical properties and uses.
Indole Derivatives: While structurally different, indole derivatives share some biological activities with pyran compounds.
Uniqueness: 6-Methyl-2,5-dihydropyran-6-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological properties. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and drug development.
Properties
IUPAC Name |
6-methyl-2,5-dihydropyran-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c1-7(6(8)9)4-2-3-5-10-7/h2-3H,4-5H2,1H3,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICLROHWUMUYOIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC=CCO1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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